molecular formula C6H4F3NO3 B1272929 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid CAS No. 193952-09-9

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid

Cat. No.: B1272929
CAS No.: 193952-09-9
M. Wt: 195.1 g/mol
InChI Key: OVSIITLIIHGESH-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a valuable chemical building block in organic synthesis and medicinal chemistry . As a carboxylic acid, its highly polar structure makes it a key precursor for reactions such as amidation and esterification, which are crucial for constructing more complex molecules . This compound is particularly relevant in pharmaceutical synthesis, where the isoxazole ring and trifluoromethyl group are important pharmacophores that can influence the potency and metabolic stability of drug candidates . In the field of nanotechnology, carboxylic acids like this one are employed as surface modifiers for metallic nanoparticles and carbon nanostructures, where they aid in dispersion and prevent aggregation, thereby stabilizing materials for advanced applications . It is also used as a reference standard in analytical research and quality control for drug development and production . This product is intended for research purposes in chemical synthesis, nanotechnology, and polymer science. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3/c1-2-3(5(11)12)4(13-10-2)6(7,8)9/h1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSIITLIIHGESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379630
Record name 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193952-09-9
Record name 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
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Preparation Methods

Formation of Ethoxymethylene Intermediate

Ethyl 4,4,4-trifluoroacetoacetate reacts with triethyl orthoformate and acetic anhydride at 75–150°C to form ethyl ethoxymethylene-4,4,4-trifluoroacetoacetate. The reaction proceeds via nucleophilic attack of the enolate on triethyl orthoformate, followed by acetic anhydride-assisted dehydration. Critical parameters include:

Parameter Optimal Range Impact on Yield
Temperature 110–130°C <80°C: incomplete reaction; >140°C: decomposition
Molar ratio (Ac₂O) 1.5–2.0 eq Lower ratios yield unreacted starting material
Reaction time 4–6 hours Shorter durations lead to <90% conversion

The intermediate is purified via vacuum distillation (bp 120–125°C at 15 mmHg) to remove non-reactive components like unreacted triethyl orthoformate.

Cyclization with Hydroxylamine Sulfate

Ethyl ethoxymethylene-4,4,4-trifluoroacetoacetate undergoes cyclization with hydroxylamine sulfate in the presence of sodium acetate at −20°C to 10°C. This step forms ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate. The use of hydroxylamine sulfate instead of hydrochloride minimizes isomeric impurities (e.g., ethyl 5-methyl-3-(trifluoromethyl)isoxazole-4-carboxylate) to <0.1%.

Mechanistic insight : Hydroxylamine attacks the β-keto carbonyl, inducing cyclization with concomitant elimination of ethanol. The trifluoromethyl group’s electron-withdrawing effect directs regioselectivity, favoring substitution at the 5-position.

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed using concentrated HCl at reflux (80–90°C) for 8–12 hours, yielding this compound. Post-hydrolysis, crystallization from toluene/water (1:3 v/v) achieves >99.5% purity. Key data:

Property Value
Yield after hydrolysis 85–92%
HPLC purity 99.8–100%
Isomeric impurity ≤0.1%

Alternative Method Using [3+2] Cycloaddition

A complementary approach employs [3+2] cycloaddition between a trifluoromethyl-substituted nitrile oxide and methylacetylene. While less common industrially, this method offers regiochemical precision for small-scale synthesis.

Generation of Trifluoromethyl Nitrile Oxide

Trifluoroacetonitrile oxide is generated in situ from hydroximoyl bromide (CF₃C(=NOH)Br) using triethylamine in dichloromethane at 0°C. Stability challenges necessitate immediate use due to rapid dimerization.

Cycloaddition with Methylacetylene

The nitrile oxide reacts with methylacetylene at 25°C for 24 hours, producing the isoxazole ring. While regioselectivity favors the 3,5-disubstituted product (85:15 ratio), this method suffers from lower yields (60–70%) compared to β-ketoester cyclization.

Industrial Production and Optimization

Solvent-Free Thionyl Chloride Reaction

Conversion of the carboxylic acid to its acid chloride (for downstream applications) uses thionyl chloride under solvent-free conditions. Excess thionyl chloride (3.0 eq) acts as both reactant and solvent, eliminating the need for toluene or chlorinated solvents. Reaction at 50°C for 2 hours achieves >98% conversion.

Reverse Addition Technique

In large-scale batches, trifluoromethyl aniline (for related amide derivatives) is added dropwise to the acid chloride at 5–15°C with vigorous stirring. This minimizes localized basification, reducing by-product CATA (3-methyl-5-(trifluoromethyl)isoxazole-4-carboxamide) to <0.001%.

Analysis of By-products and Impurity Control

Major By-products

  • CATA : Forms via nucleophilic attack of amine on the isoxazole ring. Controlled by maintaining pH <7.5 during cyclization.
  • Ethyl 3-methylisoxazole-4-carboxylate : Constitutional isomer from non-regioselective cyclization. Suppressed using hydroxylamine sulfate.

Purification Protocols

Impurity Removal Method Efficiency
CATA Acidic wash (pH 2) 99.9%
Isomeric esters Crystallization 95–98%

Recent Advances in Trifluoromethylation Techniques

Direct C–H Trifluoromethylation

Copper-catalyzed trifluoromethylation of preformed isoxazole rings using TMSCF₃ offers a late-stage alternative. However, this method’s applicability to 3-methyl derivatives remains limited due to competing side reactions.

Flow Chemistry Approaches

Continuous-flow systems enhance safety and yield in nitrile oxide cycloadditions. A 2024 study demonstrated 20% higher space-time yields compared to batch reactors.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Esters or amides.

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to the modulation of signaling pathways and biological processes .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the carboxylic acid group provides a site for further functionalization .

Biological Activity

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C6H4F3N1O3
  • Molecular Weight : 195.10 g/mol

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values observed were comparable to standard antibiotic treatments, suggesting its potential as an alternative antimicrobial agent.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus3216 (Ceftriaxone)
Escherichia coli6432 (Ciprofloxacin)
Pseudomonas aeruginosa168 (Piperacillin)

2. Anticancer Activity

The compound has shown promising results in anticancer assays. Specifically, it has been evaluated against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

In a study assessing its efficacy on MCF-7 breast cancer cells, the IC50 value was found to be approximately 15 µM, indicating a potent effect compared to traditional chemotherapeutics.

Cell Line IC50 (µM) Comparison Compound IC50 (µM)
MCF-715Doxorubicin (10)
PC-320Paclitaxel (15)

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. For instance, studies have indicated that the compound may inhibit dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine synthesis in both bacteria and rapidly dividing cells.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. Results indicated that it could significantly reduce bacterial load in infected models, supporting its potential use in clinical settings.
  • Cancer Research : In a preclinical trial reported in Cancer Letters, researchers investigated the compound's effect on tumor growth in xenograft models. The findings suggested a marked reduction in tumor size when treated with the compound compared to controls, highlighting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors such as 2-methyl-4-(trifluoromethyl)oxazole derivatives with carboxylating agents under basic conditions. For example, refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) followed by recrystallization from DMF/acetic acid mixtures improves purity . Optimization may involve adjusting stoichiometry, temperature, and solvent polarity. Monitoring reaction progress via HPLC or TLC is critical to identify intermediates and byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR resolve the trifluoromethyl group’s distinct splitting patterns (e.g., 19^{19}F coupling in 1^1H NMR) and confirm the isoxazole ring’s substitution pattern.
  • FT-IR : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and isoxazole ring vibrations (~1600 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation) provide bond lengths and angles, as demonstrated for analogous 5-methylisoxazole derivatives .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

  • Methodological Answer : The carboxylic acid moiety allows salt formation (e.g., sodium or ammonium salts) to enhance aqueous solubility. Co-solvents like DMSO (≤1% v/v) or PEG-400 can be used, but compatibility with assay buffers (e.g., PBS) must be validated via dynamic light scattering to avoid aggregation .

Advanced Research Questions

Q. What computational strategies predict the electronic effects of the trifluoromethyl group on reactivity and binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the -CF3_3 group, which stabilizes the isoxazole ring and influences HOMO-LUMO gaps. Molecular docking (AutoDock Vina) assesses interactions with biological targets, such as enzyme active sites, by comparing binding energies with halogenated analogs .

Q. How can conflicting crystallographic and spectroscopic data on rotational isomerism be resolved?

  • Methodological Answer : Variable-temperature NMR (19^{19}F or 1^1H) detects rotational barriers in the trifluoromethyl group. For solid-state discrepancies, cross-validate X-ray data with solid-state NMR or Raman spectroscopy. For example, torsional angles in analogous 3-(4-methoxyphenyl) derivatives showed <5° deviation between computational and experimental models .

Q. What in silico and in vitro approaches are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodological Answer :

  • Virtual Screening : Use ZINC15 or PubChem databases to identify analogs with modified substituents (e.g., replacing -CF3_3 with -Cl or -Br).
  • Kinase Assays : Perform ATP-competitive inhibition assays (e.g., ADP-Glo™ Kinase Assay) against kinases like EGFR or VEGFR, using staurosporine as a positive control. IC50_{50} values should be normalized to solvent effects .

Q. What mechanistic insights explain side reactions during carboxylation, and how can they be suppressed?

  • Methodological Answer : Competing decarboxylation or ring-opening can occur under acidic conditions. Mechanistic studies using 18^{18}O isotopic labeling trace carboxyl group incorporation. Optimizing pH (8–10) and using aprotic solvents (DMF, THF) minimize side reactions, as shown in syntheses of related isoxazole-4-carboxylates .

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